2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide
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Overview
Description
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide is a synthetic organic compound with unique properties and diverse potential applications in various scientific fields. Its structure comprises a benzotriazine ring fused to a pyridinylmethyl propanamide moiety, offering distinct chemical behavior and reactivity. This compound has attracted attention in the realm of medicinal chemistry, organic synthesis, and materials science.
Mechanism of Action
Target of Action
The primary target of this compound is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, and conditions, and modulation of its activity can have therapeutic effects .
Mode of Action
This compound acts as an agonist of GPR139 . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to GPR139, activating it and initiating a cellular response .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific disease, disorder, or condition being treated. As an agonist of GPR139, the compound could modulate the activity of this receptor, potentially altering cellular functions and leading to therapeutic effects .
Biochemical Analysis
Biochemical Properties
The compound 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide acts as an agonist of GPR139 . GPR139 is a G protein-coupled receptor that is expressed in the brain, particularly in the hypothalamus and habenula, which are regions involved in feeding behavior and mood regulation . The interaction between this compound and GPR139 suggests that it may have potential therapeutic applications in neurological disorders.
Cellular Effects
As an agonist of GPR139, it is likely to influence cell function by activating this receptor . Activation of GPR139 can influence cell signaling pathways, gene expression, and cellular metabolism, although the specific effects would depend on the cell type and context .
Molecular Mechanism
The molecular mechanism of action of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide involves its binding to GPR139, acting as an agonist . This binding can lead to the activation of GPR139 and subsequent intracellular signaling pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazine core through cyclization reactions involving substituted anilines and nitrites under acidic conditions. Once the benzotriazine ring is established, the propanamide moiety can be introduced via coupling reactions with pyridin-3-ylmethyl halides, employing palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial-scale production might adopt a streamlined process optimizing yield and purity. This often includes batch processing with rigorous control of reaction parameters such as temperature, pressure, and pH. The final product can be purified through recrystallization or chromatographic techniques to ensure high purity levels for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide undergoes a variety of chemical reactions including:
Oxidation: : The compound can be subjected to oxidative conditions where the benzotriazine ring may form N-oxides under the influence of oxidizing agents such as m-chloroperbenzoic acid.
Reduction: : Reduction reactions can target the carbonyl group in the benzotriazine ring using agents like lithium aluminum hydride.
Substitution: : The pyridin-3-ylmethyl group can be a reactive site for nucleophilic substitution, involving reagents like sodium hydride or alkoxides.
Common Reagents and Conditions
Typical reagents include palladium catalysts for coupling reactions, oxidizing agents like m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions often require inert atmospheres (e.g., nitrogen or argon), elevated temperatures, and solvent systems like dichloromethane or dimethylformamide.
Major Products Formed
Major products from these reactions can vary; oxidative processes may yield N-oxides, reduction can produce hydroxyl derivatives, and substitution reactions might generate a range of functionalized pyridines.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide serves as a versatile intermediate for synthesizing complex molecules, particularly in heterocyclic chemistry and drug discovery.
Biology
Biologically, this compound can be employed in the development of new therapeutic agents owing to its structural framework, which is conducive to binding with various biological targets.
Medicine
In medicine, derivatives of this compound are investigated for their potential use in treating diseases by modulating specific molecular pathways.
Industry
Industrially, the compound finds application in material science, especially in the synthesis of polymers and advanced materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
Benzotriazine derivatives: : Such as benzotriazinone, which shares the benzotriazine core but differs in substitution patterns.
Pyridinylmethyl amides: : Compounds like N-(pyridin-3-ylmethyl)acetamide, which has a simpler amide structure without the complex ring system.
Uniqueness
What sets 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide apart is its unique combination of the benzotriazine ring and the pyridin-3-ylmethyl propanamide moiety, which imparts distinctive reactivity and a broad spectrum of applications.
There you have it—an intricate dive into this compound
Properties
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-11(15(22)18-10-12-5-4-8-17-9-12)21-16(23)13-6-2-3-7-14(13)19-20-21/h2-9,11H,10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNAEJOHXIEHRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=CC=C1)N2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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